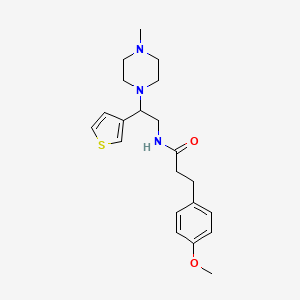

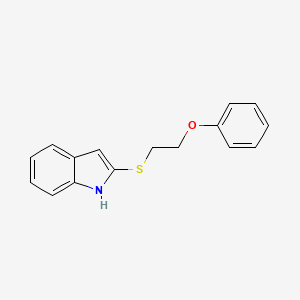

2-(2-phenoxyethylsulfanyl)-1H-indole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

- Other Names : β-Hydroxyethyl phenyl ether, β-Phenoxyethyl alcohol, Arosol, Phenoxyethanol, and more .

Synthesis Analysis

The synthesis of this compound involves several methods. One approach is to react catechol with ethyl sulfate under basic catalyst and phase-transfer catalyst conditions, yielding high-purity o-ethoxyphenol. Subsequently, o-ethoxyphenol reacts with 1,2-dibromoethane to form a crude product of 2-(2-ethoxyphenoxy)ethyl bromide. Further purification using ethanol recrystallization results in high-purity 2-(2-ethoxyphenoxy)ethyl bromide, which serves as an intermediate for preparing tamsulosin hydrochloride .

Molecular Structure Analysis

The molecular structure of 2-(2-phenoxyethylsulfanyl)-1H-indole consists of an indole ring with a phenoxyethylsulfanyl group attached. The sulfur atom bridges the phenoxyethyl group and the indole ring. The compound’s 3D structure can be visualized using software tools .

Chemical Reactions Analysis

One notable reaction involving this compound is its synthesis from phenol and ethylene carbonate. Under specific conditions, it is possible to obtain total selectivity to phenoxyethanol with high yields. An autocatalytic phenomenon occurs due to the higher basicity of 2-phenoxyethanol compared to phenol .

科学的研究の応用

Synthesis and Functionalization of Indoles

Indole derivatives, including those related to 2-(2-phenoxyethylsulfanyl)-1H-indole, are integral to creating a wide array of biologically active and structurally diverse compounds. Palladium-catalyzed reactions have emerged as a powerful tool in the arsenal of organic chemists for the synthesis and functionalization of indoles. This method is particularly valued for its tolerance to a wide range of functionalities, allowing for application to complex molecules. Such synthetic routes are critical for producing fine chemicals, pharmaceutical intermediates, and active ingredients efficiently and with minimal waste (Cacchi & Fabrizi, 2005).

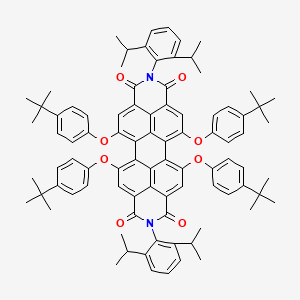

Advanced Organic Dyes and Materials

Indeno[1,2-b]indole-based organic dyes demonstrate the potential of indole derivatives in dye-sensitized solar cells (DSSCs), showcasing their effectiveness as photosensitizers. These dyes, featuring a D–π–A structure with an indeno[1,2-b]indole donor, exhibit notable photovoltaic performance. Their application represents a promising direction for the development of efficient organic dyes for renewable energy technologies (Qian et al., 2016).

Biological and Pharmacological Activities

Indole scaffolds are prominent in synthetic drug molecules due to their wide range of biological activities. 2-Arylindoles, a class of indole derivatives, have shown potential in antibacterial, anticancer, anti-inflammatory, and antiviral applications, among others. The diverse biological activities of these compounds underline the importance of indole-based research in drug development (Sravanthi & Manju, 2016).

作用機序

特性

IUPAC Name |

2-(2-phenoxyethylsulfanyl)-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NOS/c1-2-7-14(8-3-1)18-10-11-19-16-12-13-6-4-5-9-15(13)17-16/h1-9,12,17H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPUPFUPOJLGSIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCSC2=CC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-naphthalen-1-yl-N-[(5E)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2589811.png)

![4-(((1-Isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyl-2-phenyloxazole](/img/structure/B2589812.png)

![methyl 2-(8-(4-ethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2589813.png)

![5-Azaspiro[3.5]nonan-6-one](/img/structure/B2589814.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2589822.png)

![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2589825.png)

![(3,4-Dimethylphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2589826.png)